7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
7-methyl-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(9-3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
GPYMLUKQBLNIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CNC2)OC1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic spirocyclic compound with a nitrogen and oxygen atom in its structure. It belongs to the class of 5-oxa-2-azaspiro[3.4]octane derivatives and has garnered attention for its pharmacological properties, especially as a potential agonist for specific receptors in the central nervous system. The chemical formula for 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is C₉H₁₄ClNO, and its molecular weight is approximately 149.62 g/mol.
Scientific Research Applications
The primary applications of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride are in medicinal chemistry and pharmacology.
Agonist at Muscarinic M4 Receptor Research indicates that 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride exhibits biological activity as an agonist at the muscarinic M4 receptor subtype, which is implicated in neurological functions such as cognition and memory processes. Its ability to selectively activate this receptor may make it a candidate for therapeutic applications in treating cognitive disorders such as Alzheimer's disease.
Selectivity Towards Muscarinic Receptors Studies on the interactions of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride with biological systems have highlighted its selectivity towards muscarinic receptors, particularly M4. This selectivity suggests that it may have fewer side effects compared to non-selective agonists, making it a promising candidate for further investigation in therapeutic contexts. Interaction studies also indicate potential synergies with other compounds targeting similar pathways, enhancing its efficacy in clinical applications.
Structural and Functional Similarities Several compounds share structural or functional similarities with 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Oxa-2-azaspiro[3.4]octane | Spirocyclic | M4 receptor agonist |
| 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane | Fluorinated derivative | Similar receptor activity |
| 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane | Protected derivative | Potentially similar biological effects |
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. It is known to act as a reversible and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A catalyzes the oxidation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound can modulate the levels of these neurotransmitters, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Analogs
*Estimated based on molecular formula.
Key Research Findings
Fluorinated Analogs: The 7-fluoro derivative (C₆H₁₀ClFNO) exhibits higher lipophilicity compared to the methyl-substituted compound, which may improve blood-brain barrier penetration but requires toxicity profiling due to fluorine’s metabolic stability challenges .
Thia vs. However, sulfur’s larger atomic radius introduces steric effects, altering reactivity .
Carboxylic Acid Functionalization: The carboxylic acid derivative (C₇H₁₁NO₃·HCl) offers a handle for further derivatization, such as amide bond formation, making it a versatile intermediate in prodrug design .
Commercial Availability : Spirocyclic compounds like 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane (priced at $540/100mg) and 5-oxa-2-azaspiro[3.4]octane oxalate (BD301728) are marketed as high-value intermediates, indicating their demand in drug discovery pipelines .
Biological Activity
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic compound belonging to the class of spirocyclic derivatives, which has gained attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 149.62 g/mol. Its unique spirocyclic structure incorporates both nitrogen and oxygen atoms, which are crucial for its biological activity.
Research indicates that 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride acts primarily as an agonist at the muscarinic M4 receptor subtype . This receptor is involved in various neurological functions, particularly those related to cognition and memory processes. The selective activation of the M4 receptor may position this compound as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.
Biological Activity
The biological activity of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be summarized as follows:
- Muscarinic Receptor Agonism : It shows selective agonistic activity at the M4 receptor, which may lead to enhanced cognitive functions.
- Potential Therapeutic Applications : Given its selectivity, it may have fewer side effects compared to non-selective agonists, making it a promising candidate for treating cognitive impairments.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Oxa-2-azaspiro[3.4]octane | Spirocyclic | M4 receptor agonist |
| 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane | Fluorinated derivative | Similar receptor activity |
| 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane | Protected derivative | Potentially similar biological effects |
The methyl substitution at the seventh position enhances its interaction profile with muscarinic receptors, potentially improving its therapeutic efficacy compared to other derivatives.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride:
- Cognitive Enhancement Studies : In animal models, administration of this compound demonstrated significant improvements in memory tasks compared to control groups, suggesting its potential in cognitive enhancement therapies.
- Synergistic Effects : Interaction studies indicate that combining this compound with other agents targeting similar pathways could enhance its efficacy, providing a basis for combination therapies in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with spirocyclic precursors. Key steps include cyclization using acids or bases (e.g., HCl for protonation) and purification via column chromatography to isolate the hydrochloride salt . Side reactions (e.g., ring-opening) are mitigated by controlling reaction temperature (<50°C) and using anhydrous solvents. Post-synthesis characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How is the structural identity of this compound verified in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine verification, ¹H NMR (δ 3.2–4.1 ppm for oxa-azaspiro protons) and FT-IR (C=O stretch ~1700 cm⁻¹) are used. Tandem MS/MS fragmentation patterns (e.g., m/z 158.1 [M+H]⁺) provide additional confirmation .
Q. What are the solubility properties of this compound in common solvents, and how does this impact experimental design?
- Methodological Answer : The compound is highly soluble in polar solvents (water, methanol) but poorly in non-polar solvents (hexane). For biological assays, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity). Solubility data (e.g., ~25 mg/mL in water at 25°C) should guide buffer selection for in vitro studies .
Advanced Research Questions
Q. How do structural analogs of this compound differ in biological activity, and what design strategies optimize target engagement?
- Methodological Answer : Modifying the oxa/aza positions (e.g., 5-oxa vs. 6-oxa) alters receptor binding. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane shows reduced affinity for GABA receptors compared to the 5-oxa variant . Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Thr207 in target enzymes), guiding rational substitutions .
Q. What computational tools are recommended for predicting the collision cross-section (CCS) of this spirocyclic compound in ion mobility spectrometry?
- Methodological Answer : Use MOBCAL or Collidoscope with density functional theory (DFT)-optimized structures (B3LYP/6-31G* basis set). Predicted CCS values (e.g., 135 Ų) should align with experimental data from drift-tube ion mobility to validate conformational stability .
Q. How does pH affect the stability of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride in aqueous solutions?
- Methodological Answer : Stability is pH-dependent due to protonation of the azaspiro nitrogen. At pH < 3, the hydrochloride salt remains stable, while pH > 7 induces hydrolysis (t₁/₂ ~12 h at pH 9). Use buffered solutions (e.g., phosphate buffer pH 4.5) for long-term storage, monitored via HPLC-UV (λ = 210 nm) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor BBB penetration. Perform metabolite profiling (LC-MS/MS) in plasma and brain tissue. For BBB penetration, calculate logP (experimental: 1.2) and polar surface area (PSA < 90 Ų) to prioritize analogs with improved pharmacokinetics .
Q. How can researchers validate the compound’s mechanism of action in neuroprotective assays?
- Methodological Answer : Use primary neuron cultures exposed to oxidative stress (H₂O₂ or glutamate). Measure cell viability (MTT assay) and mitochondrial membrane potential (JC-1 dye). Confirm target engagement via siRNA knockdown of suspected receptors (e.g., NMDA) and Western blotting for apoptosis markers (e.g., Bcl-2, Bax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
